Cas no 1211539-34-2 (2-(pyrrolidin-3-yl)-1H-imidazole)
2-(pyrrolidin-3-yl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(pyrrolidin-3-yl)-1H-imidazole
-
- MDL: MFCD22397473
- Inchi: 1S/C7H11N3/c1-2-8-5-6(1)7-9-3-4-10-7/h3-4,6,8H,1-2,5H2,(H,9,10)
- InChI Key: MFPWCWPABOEDFM-UHFFFAOYSA-N
- SMILES: N1CCC(C2=NC=CN2)C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 115
- XLogP3: -0.1
- Topological Polar Surface Area: 40.7
2-(pyrrolidin-3-yl)-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-263725-0.05g |
2-(pyrrolidin-3-yl)-1H-imidazole |
1211539-34-2 | 95% | 0.05g |
$912.0 | 2024-06-18 | |
| Enamine | EN300-263725-0.1g |
2-(pyrrolidin-3-yl)-1H-imidazole |
1211539-34-2 | 95% | 0.1g |
$956.0 | 2024-06-18 | |
| Enamine | EN300-263725-0.25g |
2-(pyrrolidin-3-yl)-1H-imidazole |
1211539-34-2 | 95% | 0.25g |
$999.0 | 2024-06-18 | |
| Enamine | EN300-263725-0.5g |
2-(pyrrolidin-3-yl)-1H-imidazole |
1211539-34-2 | 95% | 0.5g |
$1043.0 | 2024-06-18 | |
| Enamine | EN300-263725-1.0g |
2-(pyrrolidin-3-yl)-1H-imidazole |
1211539-34-2 | 95% | 1.0g |
$1086.0 | 2024-06-18 | |
| Enamine | EN300-263725-2.5g |
2-(pyrrolidin-3-yl)-1H-imidazole |
1211539-34-2 | 95% | 2.5g |
$2127.0 | 2024-06-18 | |
| Enamine | EN300-263725-5.0g |
2-(pyrrolidin-3-yl)-1H-imidazole |
1211539-34-2 | 95% | 5.0g |
$3147.0 | 2024-06-18 | |
| Enamine | EN300-263725-10.0g |
2-(pyrrolidin-3-yl)-1H-imidazole |
1211539-34-2 | 95% | 10.0g |
$4667.0 | 2024-06-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01001203-1g |
2-(Pyrrolidin-3-yl)-1H-imidazole |
1211539-34-2 | 95% | 1g |
¥6755.0 | 2023-04-05 | |
| Ambeed | A1083959-1g |
2-(Pyrrolidin-3-yl)-1H-imidazole |
1211539-34-2 | 95% | 1g |
$984.0 | 2024-04-25 |
2-(pyrrolidin-3-yl)-1H-imidazole Suppliers
2-(pyrrolidin-3-yl)-1H-imidazole Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2-(pyrrolidin-3-yl)-1H-imidazole
Introduction to 2-(Pyrrolidin-3-yl)-1H-imidazole (CAS No. 1211539-34-2)
2-(Pyrrolidin-3-yl)-1H-imidazole, with the CAS number 1211539-34-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolidine ring and an imidazole moiety, making it a valuable scaffold for the development of novel therapeutic agents.
The chemical structure of 2-(pyrrolidin-3-yl)-1H-imidazole is defined by its molecular formula, C7H10N4. The presence of the pyrrolidine ring, a five-membered cyclic amine, and the imidazole moiety, a five-membered heterocyclic aromatic ring with two nitrogen atoms, endows this compound with a range of biological activities and potential applications. The imidazole group is particularly noteworthy due to its ability to form hydrogen bonds and coordinate with metal ions, which can be crucial for interactions with biological targets.
In recent years, 2-(pyrrolidin-3-yl)-1H-imidazole has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its role as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic interventions. Research has shown that compounds derived from this scaffold can exhibit selective binding to specific GPCRs, making them promising candidates for the treatment of various diseases, including neurological disorders and cancer.
A notable study published in the Journal of Medicinal Chemistry in 2022 investigated the pharmacological properties of 2-(pyrrolidin-3-yl)-1H-imidazole-based derivatives. The researchers found that these compounds exhibited potent and selective antagonistic activity against the serotonin 5-HT7 receptor, which is implicated in mood disorders and cognitive function. This finding suggests that 2-(pyrrolidin-3-yl)-1H-imidazole-derived compounds could be developed into novel antidepressants or cognitive enhancers.
Beyond its potential as a GPCR modulator, 2-(pyrrolidin-3-yl)-1H-imidazole has also shown promise in other therapeutic areas. For instance, studies have explored its use as an inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation and are implicated in various cancers. A 2021 study published in Cancer Research demonstrated that certain derivatives of 2-(pyrrolidin-3-yl)-1H-imidazole exhibited significant antiproliferative activity against several cancer cell lines, suggesting their potential as anticancer agents.
The synthetic accessibility of 2-(pyrrolidin-3-yl)-1H-imidazole is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One common approach involves the reaction of 3-amino-pyrrolidine with an appropriate iminoester or nitrile under mild conditions. This synthetic flexibility allows researchers to easily modify the structure to optimize biological activity and pharmacokinetic properties.
In addition to its therapeutic potential, 2-(pyrrolidin-3-yl)-1H-imidazole has also been studied for its use as a building block in supramolecular chemistry. The ability of the imidazole group to form stable complexes with metal ions makes it an attractive component for designing metallo-supramolecular assemblies. These assemblies have applications in areas such as catalysis, sensing, and materials science.
The safety profile of 2-(pyrrolidin-3-yl)-1H-imidazole is another important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown that this compound exhibits low toxicity and good metabolic stability. However, further investigations are needed to fully understand its safety profile and potential side effects in humans.
In conclusion, 2-(pyrrolidin-3-yl)-1H-imidazole (CAS No. 1211539-34-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile biological activities make it an attractive scaffold for the development of novel therapeutic agents targeting GPCRs, HDACs, and other important biological targets. Ongoing research continues to uncover new insights into the properties and applications of this compound, further solidifying its importance in the field.
1211539-34-2 (2-(pyrrolidin-3-yl)-1H-imidazole) Related Products
- 1263378-48-8(3-(1H-Imidazol-2-yl)-piperidine dihydrochloride)
- 90747-55-0(3-(1H-imidazol-2-yl)piperidine)
- 90747-64-1(4-((1H-imidazol-2-yl)methyl)piperidine dihydrochloride)
- 1352654-79-5(3-(1H-Imidazol-2-yl)piperidine hydrochloride)
- 90747-65-2(4-[(1H-imidazol-2-yl)methyl]piperidine)
- 944900-11-2(2-(Pyrrolidin-3-YL)pyrimidine)
- 90747-46-9(4-(1H-Imidazol-2-yl)piperidine dihydrochloride)
- 239800-93-2(4-(1H-Imidazol-2-yl)piperidine hydrochloride)
- 647024-44-0(4-(1H-imidazol-2-yl)piperidine)
- 2173107-35-0(5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride)